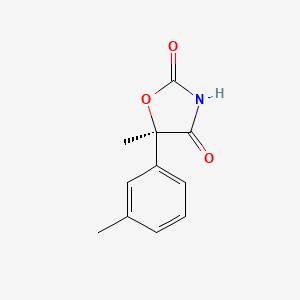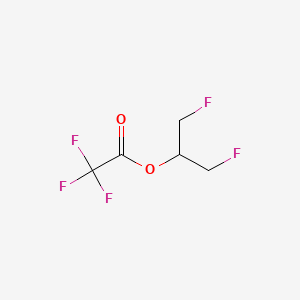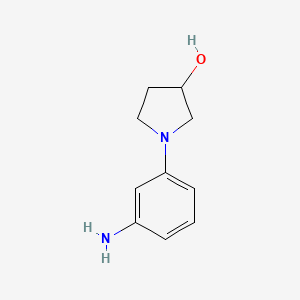![molecular formula C15H21N3O B11744600 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11744600.png)
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[5-甲基-1-(2-甲基丙基)-1H-吡唑-3-基]氨基}甲基)苯酚是一种有机化合物,属于酚类和吡唑类。该化合物以苯环上的羟基 (-OH) 和带有甲基和异丁基的吡唑环为特征。该化合物的独特结构使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
3-({[5-甲基-1-(2-甲基丙基)-1H-吡唑-3-基]氨基}甲基)苯酚的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与β-酮酯或二酮在酸性或碱性条件下的反应合成。
取代反应: 通过使用适当的卤代烷烃进行烷基化反应,将甲基和异丁基引入吡唑环中。
氨基甲基化: 通过使取代的吡唑与甲醛和仲胺反应引入氨基甲基。
酚的形成:
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件,以及使用催化剂来提高产率并缩短反应时间。
化学反应分析
反应类型
氧化: 酚中的羟基可以被氧化形成醌。
还原: 该化合物可以被还原形成相应的醇或胺。
取代: 芳环可以进行亲电取代反应,如硝化、磺化和卤化。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。
取代: 使用硝酸 (HNO₃) 进行硝化,使用硫酸 (H₂SO₄) 进行磺化,以及使用卤素 (Cl₂、Br₂) 进行卤化。
主要产物
氧化: 醌
还原: 醇或胺
取代: 硝基、磺基或卤代衍生物
科学研究应用
3-({[5-甲基-1-(2-甲基丙基)-1H-吡唑-3-基]氨基}甲基)苯酚在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗炎和抗肿瘤特性。
医学: 由于其独特的结构和生物活性,研究其在药物开发中的潜在用途。
工业: 由于其化学稳定性和反应性,用于生产聚合物、粘合剂和涂料。
作用机制
3-({[5-甲基-1-(2-甲基丙基)-1H-吡唑-3-基]氨基}甲基)苯酚的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体或其他蛋白质相互作用,导致其活性的调节。
涉及的途径: 该化合物可能影响炎症、细胞增殖和凋亡相关的信号通路。
相似化合物的比较
类似化合物
酚衍生物: 如 2-甲基苯酚和 4-甲基苯酚。
吡唑衍生物: 如 1-苯基-3-甲基-1H-吡唑和 3,5-二甲基-1H-吡唑。
独特性
3-({[5-甲基-1-(2-甲基丙基)-1H-吡唑-3-基]氨基}甲基)苯酚由于其酚和吡唑部分的结合而独一无二,赋予了其独特的化学和生物学特性。这种独特性使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
3-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-12(3)7-15(17-18)16-9-13-5-4-6-14(19)8-13/h4-8,11,19H,9-10H2,1-3H3,(H,16,17) |
InChI 键 |
MVRGRLANSPDMKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744549.png)
![1-ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11744556.png)
amine](/img/structure/B11744563.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11744577.png)

![1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744603.png)

![N-[(3,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744613.png)
